tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate, CAS 1628679-52-6, is a bifunctional synthetic building block commonly designated Boc-MeN-PEG2-OH. It features a terminal hydroxyl group for subsequent chemical modification and a tert-butyloxycarbonyl (Boc)-protected N-methylated secondary amine. This specific combination of features makes it a foundational component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a discrete, two-unit polyethylene glycol (PEG) linker designed to connect a target-binding ligand to an E3-ligase-binding ligand. [1]
In PROTAC development, the linker is not a passive spacer but a critical determinant of the final molecule's efficacy and properties. Substituting this compound with an unmethylated analogue, a linker of a different length (e.g., PEG3), or one with an alternative protecting group can lead to significant performance degradation. N-methylation directly impacts cell permeability, linker length dictates the geometric feasibility and stability of the crucial ternary complex (Target-PROTAC-Ligase), and the Boc protecting group determines the chemical compatibility with the overall synthetic route. [REFS-1, REFS-2] These are not minor structural edits; they are key variables in a multi-parameter optimization problem, making this specific compound a non-interchangeable choice for targeted synthetic strategies.
The N-methyl group on the carbamate nitrogen is a key structural feature for improving the pharmacokinetic properties of the final PROTAC. Unlike its secondary amine (N-H) analogue, this compound lacks a solvent-exposed hydrogen bond donor (HBD). Reducing HBD count is a powerful and widely recognized strategy to improve the passive cell permeability of 'beyond Rule of 5' molecules like PROTACs. [1] Therefore, incorporating this N-methylated linker is a rational design choice aimed at enhancing membrane transit and bioavailability compared to an unmethylated version.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
| Target Compound Data | 0 (on the linker's carbamate nitrogen) |
| Comparator Or Baseline | Unmethylated Analogue: 1 (N-H group) |
| Quantified Difference | Elimination of one hydrogen bond donor |
| Conditions | Applies to the design of the final PROTAC molecule to improve passive permeability. |
This structural difference provides a direct, mechanistically understood route to potentially improved cell permeability and oral bioavailability of the final drug candidate.
The efficacy of a PROTAC is highly sensitive to linker length, as it controls the geometry and stability of the functional ternary complex. There is no universal optimal length; it must be empirically determined for each target and ligase pair. [1] This compound provides a standard 2-unit PEG linker (~7.6 Å), serving as a critical data point in a systematic SAR study. Procuring discrete linker lengths such as this PEG2 unit, a PEG3, and a PEG4 is the standard industrial and academic approach to rationally optimize degradation potency (DC50). [2] Using a crude mixture of PEG lengths would render SAR data uninterpretable.
| Evidence Dimension | Linker Composition for SAR |
| Target Compound Data | Discrete PEG2 unit |
| Comparator Or Baseline | Longer/Shorter PEG Linkers (e.g., PEG1, PEG3, PEG4) or Polydisperse PEG mixtures |
| Quantified Difference | Provides a specific, known linker length for controlled experimentation |
| Conditions | Structure-activity relationship (SAR) studies for PROTAC optimization. |
Purchasing this specific linker enables reproducible experiments and the rational, stepwise optimization required to develop a potent and selective protein degrader.
The use of the tert-butyloxycarbonyl (Boc) group offers significant advantages in processability and synthetic route compatibility. The Boc group is the most common protecting group for amines in complex molecule synthesis due to its high stability under a wide range of conditions and its clean, reliable removal under mild acidic conditions (e.g., TFA, HCl). This is in contrast to other protecting groups like Fmoc (base-labile) or Cbz (requires hydrogenation), which may not be compatible with other functional groups in the synthetic intermediates. Procuring the amine pre-protected with a Boc group simplifies synthesis planning and avoids an extra, often difficult-to-purify, protection step.
| Evidence Dimension | Amine Protection Strategy |
| Target Compound Data | Boc group (acid-labile) |
| Comparator Or Baseline | Fmoc group (base-labile), Cbz group (hydrogenolysis-labile), or unprotected amine |
| Quantified Difference | Offers orthogonal deprotection conditions to base-sensitive and reduction-sensitive functional groups. |
| Conditions | Multi-step organic synthesis of complex molecules like PROTACs. |
This compound reduces process risk and development time by providing a key intermediate with a highly reliable and synthetically compatible protecting group, streamlining the overall manufacturing route.
This compound is the right choice when constructing a small, focused library of PROTACs to determine the optimal linker length for a new protein target. Its defined PEG2 structure provides a key data point for comparison against PEG3 and PEG4 analogues to establish a clear structure-activity relationship for degradation potency. [1]
For projects where a first-generation PROTAC with an unmethylated (N-H) linker shows good degradation but poor cell permeability, this N-methylated building block is a logical choice for synthesizing a next-generation version. The elimination of a hydrogen bond donor is a direct strategy to enhance membrane permeability. [2]
In a multi-step synthesis that involves base-labile protecting groups (e.g., Fmoc, acetate esters) or other base-sensitive moieties, this compound is highly suitable. The robust Boc group remains intact during base-mediated reactions and can be selectively removed later under acidic conditions without affecting other parts of the molecule.